molecular formula C15H23NO3S B5089783 1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene

1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene

Cat. No. B5089783
M. Wt: 297.4 g/mol
InChI Key: ARABGZNAVJLZRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene, also known as INH-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of nitrophenyl ethers and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene involves the inhibition of various enzymes and pathways involved in cellular processes such as proliferation, apoptosis, and neurotransmission. 1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene has been found to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the degradation of acetylcholine, and histone deacetylases, which are involved in the regulation of gene expression. 1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene has also been found to activate the p53 tumor suppressor pathway, which plays a critical role in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the suppression of cell proliferation, and the induction of apoptosis. 1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene has also been shown to block the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels and potential therapeutic applications in neurodegenerative diseases. In addition, 1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene has been found to activate the p53 tumor suppressor pathway, which plays a critical role in the regulation of cell growth and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene in lab experiments is its potential as a lead compound for the development of new drugs with therapeutic applications. 1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene has also been found to exhibit potent inhibitory activity against various enzymes and pathways involved in cellular processes, making it a useful tool for studying these processes. However, one of the limitations of using 1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are many potential future directions for research on 1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene. One area of research could be the development of new drugs based on the structure of 1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene, with potential therapeutic applications in cancer and neurodegenerative diseases. Another area of research could be the study of the mechanism of action of 1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene in more detail, to better understand its effects on cellular processes. Additionally, research could be conducted to investigate the potential use of 1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene in combination with other drugs or therapies, to enhance its therapeutic effects.

Synthesis Methods

1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with 6-bromohexanethiol, followed by the addition of potassium carbonate and 1-bromo-3-isopropoxypropane. The resulting product is then purified through column chromatography to obtain the final compound, 1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene.

Scientific Research Applications

1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene has been studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, 1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neurobiology, 1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene has been shown to block the activity of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In drug discovery, 1-{[6-(isopropylthio)hexyl]oxy}-4-nitrobenzene has been used as a lead compound for the development of new drugs with potential therapeutic applications.

properties

IUPAC Name

1-nitro-4-(6-propan-2-ylsulfanylhexoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-13(2)20-12-6-4-3-5-11-19-15-9-7-14(8-10-15)16(17)18/h7-10,13H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARABGZNAVJLZRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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